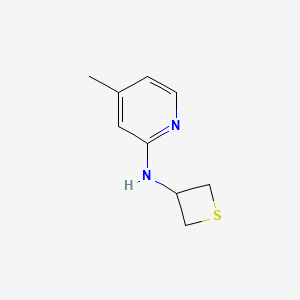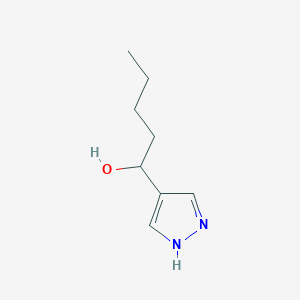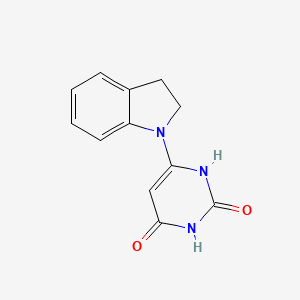
6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features both an indoline and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of indoline derivatives with pyrimidine precursors under specific reaction conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: Both the indoline and pyrimidine rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Bases like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline moiety can yield indole derivatives, while reduction of the pyrimidine ring can produce dihydropyrimidine compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The indoline and pyrimidine rings can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Indoline derivatives: Compounds like indoline-2,3-dione and indoline-2-carboxylic acid.
Pyrimidine derivatives: Compounds such as pyrimidine-2,4-dione and 5-fluorouracil.
Uniqueness
6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the combination of indoline and pyrimidine rings in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
6-(2,3-dihydroindol-1-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H11N3O2/c16-11-7-10(13-12(17)14-11)15-6-5-8-3-1-2-4-9(8)15/h1-4,7H,5-6H2,(H2,13,14,16,17) |
InChI Key |
AHHJLFRVHJYOMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC(=O)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-amine](/img/structure/B13333142.png)
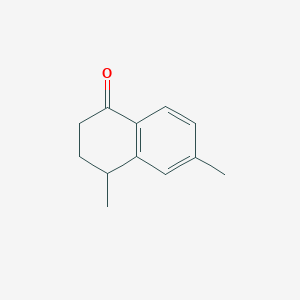
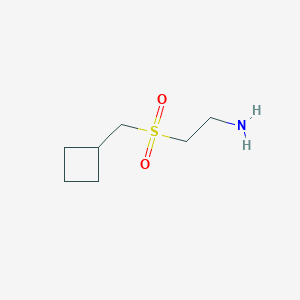
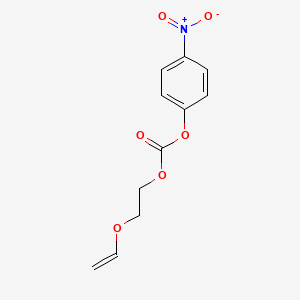
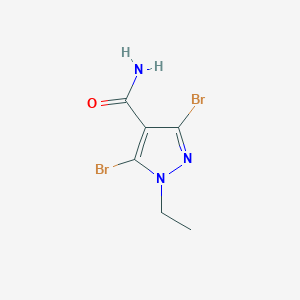
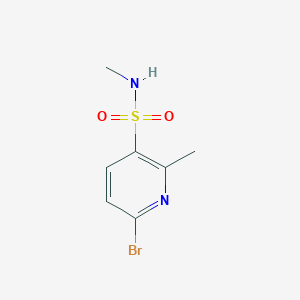
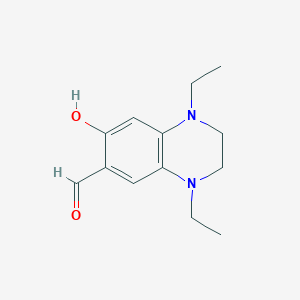
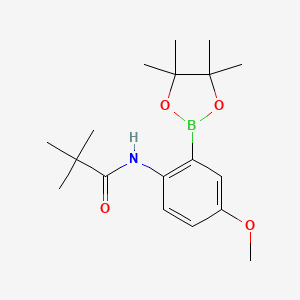

![3-([(2-Bromocyclohexyl)oxy]methyl)oxolane](/img/structure/B13333197.png)
![4-Chloro-5-(2,2-difluorocyclopropyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13333205.png)
